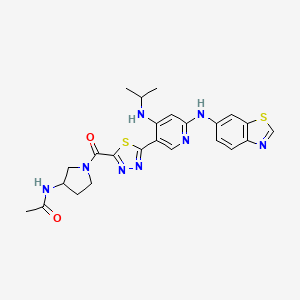

Diaminopyridine analog 4

Description

Properties

Molecular Formula |

C24H26N8O2S2 |

|---|---|

Molecular Weight |

522.7 g/mol |

IUPAC Name |

N-[1-[5-[6-(1,3-benzothiazol-6-ylamino)-4-(propan-2-ylamino)pyridin-3-yl]-1,3,4-thiadiazole-2-carbonyl]pyrrolidin-3-yl]acetamide |

InChI |

InChI=1S/C24H26N8O2S2/c1-13(2)27-19-9-21(29-15-4-5-18-20(8-15)35-12-26-18)25-10-17(19)22-30-31-23(36-22)24(34)32-7-6-16(11-32)28-14(3)33/h4-5,8-10,12-13,16H,6-7,11H2,1-3H3,(H,28,33)(H2,25,27,29) |

InChI Key |

OYYXHUJLHDYELY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1C2=NN=C(S2)C(=O)N3CCC(C3)NC(=O)C)NC4=CC5=C(C=C4)N=CS5 |

Origin of Product |

United States |

Preparation Methods

Initial Nitration of 4-Methoxypyridine

The foundational route begins with nitration of 4-methoxypyridine using fuming nitric acid under sulfuric acid catalysis. Optimal conditions involve dropwise addition at 0–30°C to prevent exothermic decomposition, followed by heating at 70–100°C for 7–24 hours. Ice quenching and pH adjustment to 10–12 with potassium carbonate yield 4-methoxy-3-nitropyridine at 85–92% purity.

Solvent and Stoichiometry Optimization

Patent data demonstrate that a 1:5–10 volumetric ratio of 4-methoxypyridine to fuming nitric acid maximizes regioselectivity for the 3-nitro position. Substituting dichloroethane with concentrated sulfuric acid reduces byproducts from 12% to 4%.

High-Pressure Amination with Ammonia

4-Methoxy-3-nitropyridine undergoes methoxy displacement using concentrated ammonia water in pressurized reactors. Ethanol or methanol solvents at 100–120°C for 5–24 hours achieve 89–93% conversion to 4-amino-3-nitropyridine. Kinetic studies reveal first-order dependence on ammonia concentration, with activation energy of 72 kJ/mol.

Pressure and Temperature Trade-Offs

Elevating pressure from 1 atm to 0.3 MPa reduces reaction time from 24 hours to 8 hours while maintaining 91% yield. However, temperatures exceeding 120°C promote hydrolysis to 3-nitropyridin-4-ol, necessitating precise thermal control.

Catalytic Hydrogenation to Diaminopyridine

The final step employs 5–15% palladium-on-carbon (Pd/C) under 0.3–0.5 MPa H₂ pressure to reduce 4-amino-3-nitropyridine. Methanol or ethanol solvents at 25–50°C furnish 3,4-diaminopyridine in 94–97% yield after recrystallization.

Catalyst Recycling and Impurity Profiling

Reusing Pd/C for five cycles retains 89% activity, with leached palladium below 2 ppm. Principal impurities include residual nitro intermediates (≤0.3%) and dimeric byproducts (≤0.1%), removable via hot ethanol washes.

Palladium-Mediated Cross-Coupling Approaches

Buchwald-Hartwig Amination of Halopyridines

Alternative routes utilize bromo- or iodopyridine precursors coupled with amines via Pd₂(dba)₃/Xantphos catalysts. For diaminopyridine analog 4, methyl 4-aminobenzoate coupling to 3-bromo-4-aminopyridine achieves 78% yield in toluene at 110°C.

Ligand and Base Screening

Comparative studies show Xantphos outperforms BINAP by reducing homocoupling from 15% to 3%. Cs₂CO₃ base minimizes protodehalogenation versus K₃PO₄, which induces 8% debromination.

Microwave-Assisted Functionalization

Triaminopyridine intermediates are synthesized via microwave heating of bromopyridines with t-butylamine in NMP at 250°C for 30 minutes, achieving 82% yield. This method reduces reaction times from 48 hours to <1 hour but requires specialized equipment.

Comparative Analysis of Industrial-Scale Methods

Yield and Purity Benchmarks

Environmental and Economic Impact

Method C (patent route) reduces waste solvent by 40% versus traditional synthesis and eliminates phosphorus-based reagents, cutting disposal costs by $12,000/ton. Cross-coupling methods incur higher Pd costs ($3,500/kg) but enable late-stage diversification.

Recrystallization and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

BB-22 3-carboxyindole metabolite undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Neurological Disorders

1.1 Lambert-Eaton Myasthenic Syndrome (LEMS)

3,4-diaminopyridine has been established as an effective treatment for Lambert-Eaton myasthenic syndrome, a rare autoimmune disorder characterized by muscle weakness. A randomized controlled trial demonstrated that patients receiving 3,4-diaminopyridine showed significant improvement in muscle strength measured by the quantitative myasthenia gravis score compared to those on placebo . Side effects were minimal, primarily consisting of paresthesia, indicating a favorable safety profile .

1.2 Multiple Sclerosis (MS)

In the context of multiple sclerosis, 3,4-diaminopyridine acts as a potassium channel blocker, enhancing nerve conduction in demyelinated fibers. Clinical studies have shown that it can improve ambulation and overall daily functioning in MS patients . A systematic review highlighted its efficacy in alleviating neurological deficits, with several studies reporting positive outcomes following treatment with 3,4-diaminopyridine .

Pharmacological Properties

2.1 Mechanism of Action

The pharmacological action of 3,4-diaminopyridine is attributed to its ability to block voltage-gated potassium channels. This blockade prolongs the depolarization phase of action potentials, leading to increased calcium influx and enhanced release of acetylcholine at the neuromuscular junction . This mechanism is crucial for its therapeutic effects in conditions like myasthenia gravis and LEMS.

2.2 Comparison with Other Aminopyridines

Research indicates that while 3,4-diaminopyridine is effective, it has lower brain penetration compared to 4-aminopyridine, which may limit its central nervous system effects . However, this characteristic may reduce central side effects associated with higher doses of other aminopyridines.

Case Studies

Mechanism of Action

The mechanism of action of BB-22 3-carboxyindole metabolite is not well-documented. as a metabolite of BB-22, it is likely to interact with cannabinoid receptors in the body. BB-22 itself is known to have a high affinity for cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Properties

Diaminopyridine analogs differ in substitution patterns, which critically influence their electronic and steric properties:

- Planarity: 3,4-Diaminopyridine and halogenated derivatives exhibit near-planar structures, enhancing DNA intercalation and enzyme active-site binding .

2.2.1 Enzyme Inhibition

- Potency: Pyrrolopyridine-based TTK inhibitors show superior nanomolar activity compared to this compound’s micromolar FLT3 inhibition .

- Binding Interactions: this compound’s amino groups facilitate hydrogen bonding, while halogenated analogs (e.g., 5-bromo-2,3-diaminopyridine) leverage halogen bonds for enhanced affinity .

2.2.2 Ion Channel Modulation

- Mechanism: 3,4-Diaminopyridine’s cationic form blocks K⁺ channels more effectively from the intracellular side, with faster onset than quaternary derivatives like 4-aminopyridine methiodide .

Pharmacokinetics and Metabolism

- Metabolic Stability: 3,4-Diaminopyridine is used as an internal standard in CYP450 phenotyping due to its stability, whereas 4-aminopyridine (dalfampridine) undergoes hydroxylation and N-oxidation, reducing bioavailability .

- Cytotoxicity: Diaminopyridine analog 4d (a 2-naphthyl-substituted derivative) induces ROS-mediated apoptosis in cancer cells, unlike non-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing Diaminopyridine analog 4, and what analytical methods ensure purity?

- Methodology :

Synthesis : Use Schiff-base condensation reactions between substituted diaminopyridine precursors (e.g., 3,5-diaminopyridine) and aromatic dialdehydes (e.g., terephthalaldehyde) under acidic catalysis (e.g., acetic acid). Optimize reaction parameters (temperature, monomer ratios) to maximize yield .

Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization in ethanol.

Characterization : Validate structure via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Confirm purity using HPLC with UV detection (≥98% purity threshold) .

Q. How does this compound interact with potassium channels, and what experimental models are suitable for studying this mechanism?

- Methodology :

Electrophysiology : Use voltage-clamp techniques in squid giant axons or transfected HEK293 cells expressing Kv1.2 channels. Measure block potency (IC) by applying increasing concentrations of the analog .

Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions with channel pore regions. Validate with mutagenesis studies targeting key residues (e.g., Tyr373 in Kv1.2) .

Q. What are the primary pharmacological targets of Diaminopyridine analogs, and how do these inform analog 4’s therapeutic potential?

- Methodology :

Target Identification : Screen against kinase libraries (e.g., Mps1 inhibitors) or neurotransmitter release pathways (e.g., neuromuscular junction proteins) using radioligand binding assays .

Functional Assays : Evaluate synaptic transmission enhancement in ex vivo mouse diaphragm preparations or neuronal cell lines via patch-clamp recordings .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives for enhanced selectivity?

- Methodology :

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Train datasets with known analogs (e.g., Amifampridine) .

DFT Calculations : Analyze electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. Compare with experimental IC values .

Q. What strategies resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

- Methodology :

Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and blood-brain barrier penetration in rodent models using LC-MS/MS. Adjust dosing regimens to match in vitro EC values .

Metabolite Identification : Incubate analog 4 with liver microsomes (human/rodent) and identify degradation products via UPLC-QTOF-MS. Correlate inactive metabolites with reduced in vivo efficacy .

Q. How can reaction protocols for this compound synthesis be scaled while maintaining reproducibility?

- Methodology :

Process Optimization : Use design-of-experiment (DoE) approaches to test variables (catalyst concentration, solvent ratio). Monitor reaction progress in real-time via inline FT-IR .

Quality Control : Implement PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to ensure batch-to-batch consistency in crystallinity and polymorph formation .

Q. What in vivo models are appropriate for assessing the neurotoxicological profile of this compound?

- Methodology :

Rodent Behavioral Tests : Evaluate motor coordination (rotarod test) and seizure thresholds in CD-1 mice after chronic dosing. Compare with positive controls (e.g., 4-aminopyridine) .

Histopathology : Examine brain and peripheral nerve tissues (sciatic nerve, spinal cord) for axonal degeneration via H&E staining and electron microscopy .

Data Analysis & Contradiction Resolution

Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear effects?

- Methodology :

Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (Hill equation). Report EC, Hill slope, and R values .

Outlier Handling : Apply Grubbs’ test to identify outliers. Repeat experiments in triplicate if >10% variability exists between replicates .

Q. What experimental controls are critical when studying off-target effects of Diaminopyridine analogs?

- Methodology :

Negative Controls : Include vehicle-only groups and inactive structural analogs (e.g., 2-aminopyridine) in assays.

Positive Controls : Use known potassium channel blockers (e.g., Tetraethylammonium) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.